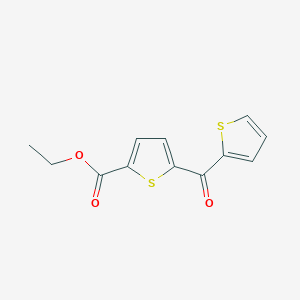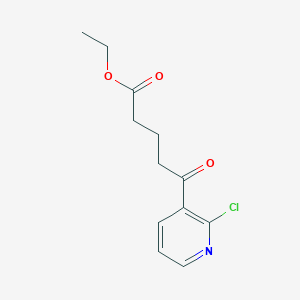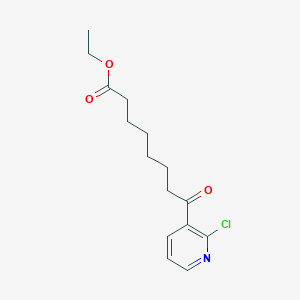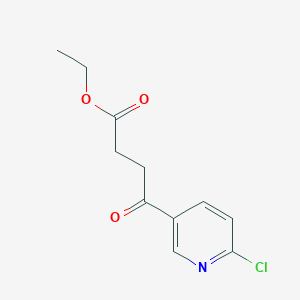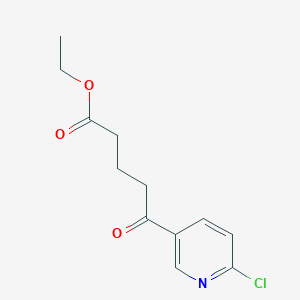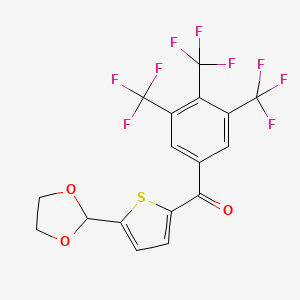
5-(1,3-二氧戊环-2-基)-2-(3,4,5-三氟甲基-苯甲酰)噻吩
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluoromethyl-benzoyl)thiophene (5-(1,3-Dioxolan-2-yl)-2-(3,4,5-TFMBT) is a novel heterocyclic compound with potential applications in the fields of medicine, agriculture, and material science. It is a derivative of thiophene and is characterized by three fluorinated methyl groups on the benzene ring and one dioxolane group. The compound has been studied for its potential as a pharmaceutical agent and for its ability to bind to a variety of proteins and enzymes. Additionally, 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-TFMBT) has been investigated for its potential uses in crop protection, material science, and as an organic semiconductor.
科学研究应用
聚合物的合成和表征
5-(1,3-二氧戊环-2-基)-2-(3,4,5-三氟甲基-苯甲酰)噻吩及其衍生物已用于聚合物的合成中。例如,Coskun 等人(1998 年)探索了由甲基丙烯酸缩水甘油酯和苯甲醛制备的单体的聚合,其在结构上与本化合物相似,并对其热降解性能进行了表征 (Coskun、Ilter、Özdemir、Demirelli 和 Ahmedzade,1998 年).
电子和半导体应用
该化合物的衍生物已被发现可用于电子应用中。Hotta 等人(2009 年)研究了一种噻吩/苯亚烯共寡聚物,该寡聚物在场效应晶体管器件配置中用作 n 型半导体 (Hotta、Shimizu、Yamao、Goto 和 Azumi,2009 年).
锂离子电池
在储能领域,Bogdanowicz 等人(2018 年)合成了新的液晶噻吩酯,用作锂离子电池中的无溶剂离子导体 (Bogdanowicz、Gancarz、Filapek、Pociecha、Marzec、Chojnacka 和 Iwan,2018 年).
属性
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[3,4,5-tris(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F9O3S/c18-15(19,20)8-5-7(6-9(16(21,22)23)12(8)17(24,25)26)13(27)10-1-2-11(30-10)14-28-3-4-29-14/h1-2,5-6,14H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPGGPBHZSTFFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F9O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139102 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-34-5 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


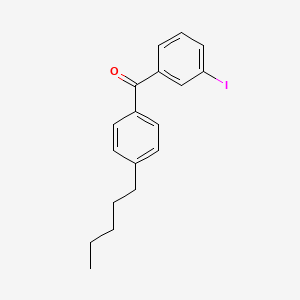



![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
